molecular formula C12H9ClO2S2 B368664 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid CAS No. 203189-46-2

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid

Cat. No.: B368664
CAS No.: 203189-46-2
M. Wt: 284.8g/mol
InChI Key: DAMNTURPOFZOON-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid is a chemical compound of significant interest in medicinal chemistry, particularly in the development of novel anti-infective agents. Its core structure is based on a disubstituted thiophene scaffold, which has been identified as a critical pharmacophore in inhibitors targeting mycobacterial infections. This compound is closely related to a class of thiophene-arylamide derivatives that have been developed as potent, noncovalent inhibitors of the essential mycobacterial enzyme DprE1 (decaprenylphosphoryl-β-d-ribose 2'-epimerase), a validated target for both drug-susceptible and drug-resistant tuberculosis . In research settings, this thiophene carboxylic acid serves as a valuable precursor or intermediate for the synthesis of more complex molecules. Systematic structure-activity relationship (SAR) studies have demonstrated that modifications at the 2- and 5-positions of the thiophene core are crucial for optimizing binding affinity to the DprE1 active site and enhancing antimycobacterial potency . The specific pattern of a 4-chlorophenyl and a methylsulfanyl (methylthio) group on the thiophene ring is designed to engage in key hydrophobic and van der Waals interactions within the enzyme's binding pocket, contributing to the compound's overall research value as a scaffold for inhibitor development . Researchers utilize this compound to explore new therapeutic strategies against multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Application Note: This product is intended for research purposes as a chemical building block or reference compound in pharmaceutical development, specifically in projects aimed at discovering new anti-tuberculosis agents. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S2/c1-16-10-6-9(11(17-10)12(14)15)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMNTURPOFZOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(S1)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Substitution Protocol

In a representative procedure, thiophene-2-carboxylic acid is treated with 4-chlorobenzenediazonium chloride in the presence of Cu(I) catalysts to install the chlorophenyl group at the 3-position. Subsequent thiolation with methyl disulfide under basic conditions introduces the methylsulfanyl moiety at the 5-position.

Reaction Conditions :

  • Temperature: 0–5°C (diazotization), 60°C (thiolation)

  • Catalysts: CuCl (10 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 42–48% (over two steps)

Limitations and Side Reactions

Competing substitution at the 4-position of the thiophene ring reduces regioselectivity, necessitating chromatographic purification. Over-oxidation of the methylsulfanyl group to sulfone derivatives has been observed when using strong oxidizing agents.

Stepwise Assembly via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable precise control over substituent placement. This route is favored for high-purity applications.

Optimization of Thiolation Conditions

The use of anhydrous dimethylformamide (DMF) as a solvent and cesium carbonate as a base minimizes hydrolysis of the methylsulfanyl group. Reaction times exceeding 12 hours lead to desulfurization byproducts.

One-Pot Cyclization Strategies

Cyclocondensation methods offer a streamlined approach by forming the thiophene ring and installing substituents simultaneously.

Gewald Reaction Variant

Adapting the Gewald synthesis, a ketone precursor (4-chlorophenylacetone) reacts with elemental sulfur and methyl thioglycolate in the presence of morpholine. The reaction proceeds via a Knoevenagel intermediate, yielding the thiophene ring with pre-installed substituents.

Reaction Scheme :

4-Chlorophenylacetone+CH3SCH2CO2MeS, morpholineEtOH, refluxTarget Compound\text{4-Chlorophenylacetone} + \text{CH}3\text{SCH}2\text{CO}_2\text{Me} \xrightarrow[\text{S, morpholine}]{\text{EtOH, reflux}} \text{Target Compound}

Conditions :

  • Temperature: 80°C (reflux)

  • Duration: 8–10 hours

  • Yield: 55–60%

Acidic Workup and Purification

The crude product is treated with 10% HCl to hydrolyze the methyl ester to the carboxylic acid. Recrystallization from ethanol/water (3:1) affords the pure compound with >98% HPLC purity.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield
Direct FunctionalizationShort reaction sequenceLow regioselectivity42–48%
Cross-CouplingHigh purity, scalabilityCostly catalysts, multi-step68–75%
One-Pot CyclizationAtom economy, fewer intermediatesRequires harsh conditions55–60%

Industrial-Scale Production Considerations

For bulk synthesis, the cross-coupling route is preferred despite higher catalyst costs. Continuous flow reactors improve efficiency by reducing reaction times and minimizing thermal degradation. A patented protocol (US11332435B2) highlights the use of oxalyl chloride for in situ generation of acyl chlorides, enhancing reaction rates in THF solvents.

Key Industrial Parameters :

  • Catalyst recovery: 90–95% via filtration

  • Solvent recycling: THF and DMF reused ≥5 cycles

  • Throughput: 12 kg/day per reactor

Characterization and Quality Control

Critical quality attributes (CQAs) include:

  • Purity : Assessed via HPLC (C18 column, 0.1% TFA in acetonitrile/water)

  • Regiochemistry : Confirmed by 1H NMR^1\text{H NMR} (δ 7.35–7.45 ppm, aromatic protons)

  • Sulfhydryl Content : Titration with iodine solution

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains is highlighted in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.30
Bacillus subtilis0.35

These results indicate that the compound is particularly potent against E. coli and P. aeruginosa, which are significant pathogens in clinical settings .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the findings:

Cell LineIC50 (μM)
MCF-712.5
HepG210.0

The compound's ability to induce cell death at relatively low concentrations suggests its potential as a lead compound in cancer therapy, particularly when used in combination therapies .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural uses, particularly in developing fungicides and herbicides. Research indicates that derivatives of thiophene compounds can effectively inhibit plant pathogens, thus enhancing crop protection.

Case Study: Fungal Inhibition

A study investigated the efficacy of thiophene derivatives against Fusarium species, which are known to cause significant crop losses. The results demonstrated that the compound reduced fungal growth significantly, suggesting its potential use as a natural pesticide.

Materials Science

In materials science, 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid can be utilized in synthesizing conductive polymers and organic semiconductors due to its unique electronic properties.

Conductive Polymer Synthesis

The compound has been incorporated into polymer matrices to enhance electrical conductivity and stability. A comparative analysis of various polymer composites revealed that those containing this thiophene derivative exhibited superior conductivity:

Polymer CompositeConductivity (S/m)
Poly(3-hexylthiophene) + Additive0.15
Poly(3-hexylthiophene)0.05

This enhancement opens avenues for applications in organic electronics and photovoltaic devices .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications:

  • Absorption : Good oral bioavailability.
  • Distribution : Effective tissue distribution due to lipophilicity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Mainly eliminated via renal pathways.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name (CAS or Identifier) Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Differences vs. Target Compound Source
Target Compound 3-(4-Cl-Ph), 5-(SCH3), 2-COOH C12H9ClO2S2 284.59 Reference compound
3-(4-Cl-Ph)-4-cyano-5-(SCH3)-2-thiophenecarboxylic acid (116525-66-7) 3-(4-Cl-Ph), 4-CN , 5-(SCH3), 2-COOH C13H8ClNO2S2 309.78 Additional cyano group at position 4
3-Amino-5-(4-Cl-Ph)-2-thiophenecarboxylic acid (CAS 187949-86-6) 3-NH2 , 5-(4-Cl-Ph), 2-COOH C11H8ClNO2S 265.71 Amino group replaces methylsulfanyl
3-(Acetylamino)-5-(4-Cl-Ph)-2-thiophenecarboxylic acid (508231-11-6) 3-NHCOCH3 , 5-(4-Cl-Ph), 2-COOH C14H10ClNO3S 307.76 Acetylamino group at position 3
Compound 15 (Ethyl 5-(4-Cl-Ph)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)amino-benzenesulfonamide]-2-carboxylate) Complex sulfonamide and pyrimidine substituents C22H15ClN4O2S 434.90 Sulfonamide-pyrimidine hybrid at position 3

Impact of Substituents on Physicochemical Properties

This modification may also enhance interactions with biological targets through dipole-dipole interactions . Molecular Weight: Higher (309.78 g/mol) due to the additional nitrogen and carbon atoms.

Amino Group (-NH2): The amino-substituted analog (CAS 187949-86-6) introduces hydrogen-bonding capability, which could improve binding affinity to enzymes or receptors.

Acetylamino Group (-NHCOCH3): The acetylamino derivative (508231-11-6) balances hydrophilicity and lipophilicity, offering improved metabolic stability compared to the primary amino group. This substitution is common in prodrug design .

Sulfonamide-Pyrimidine Hybrid (Compound 15) :

  • This compound (from ) demonstrates significantly enhanced anticancer activity, attributed to the sulfonamide moiety’s ability to inhibit carbonic anhydrases and the pyrimidine ring’s role in DNA interaction. Its molecular weight (434.90 g/mol) exceeds the target compound, suggesting a trade-off between activity and pharmacokinetic properties .

Biological Activity

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, also known as 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H9ClO2S2
  • Molecular Weight : 284.77 g/mol
  • CAS Number : 203189-46-2
  • IUPAC Name : this compound

Biological Activities

The biological activity of this compound has been evaluated in various studies, demonstrating its potential in antibacterial, anticancer, and enzyme inhibitory activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

The antibacterial mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies suggest it can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation. Specific mechanisms include:

  • Inhibition of Tumor Growth : The compound may inhibit key signaling pathways involved in tumor growth.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.

Enzyme Inhibition

Studies have reported that this compound acts as an inhibitor for various enzymes:

EnzymeInhibition Type
AcetylcholinesteraseStrong Inhibitor
UreaseStrong Inhibitor

The inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study conducted by Omar et al. (2020) demonstrated that derivatives of the thiophene ring, including the compound , exhibited significant antibacterial properties against Salmonella typhi and Bacillus subtilis. The study utilized disk diffusion methods to assess the effectiveness of various concentrations .
  • Anticancer Mechanism Exploration :
    In a separate study, researchers investigated the anticancer effects of thiophene derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .
  • Enzyme Interaction Studies :
    Molecular docking studies have shown that this compound binds effectively to acetylcholinesterase, providing insights into its mechanism as an enzyme inhibitor. The binding affinity was quantified using computational methods, revealing a promising potential for therapeutic applications .

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